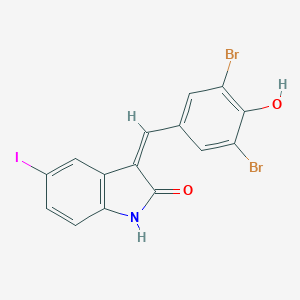gw5074

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
GW5074 is a small-molecule compound identified as a selective inhibitor of the C-RAF kinase, a member of the RAF family of serine/threonine kinases involved in the mitogen-activated protein kinase signaling pathway. Its chemical structure is characterized by the IUPAC name 3-(3,5-Dibromo-4-hydroxybenzyliden)-5-iodo-1,3-dihydroindol-2-one. The compound exhibits notable potential in various therapeutic applications, particularly in oncology and neurodegenerative diseases, due to its ability to modulate cellular signaling pathways associated with cell proliferation and survival .
GW5074 acts primarily through the inhibition of C-RAF kinase activity, which leads to downstream effects on the mitogen-activated protein kinase pathway. This inhibition can disrupt cellular signaling processes that promote tumor growth and survival. The compound has been shown to impact mitochondrial functions, including reactive oxygen species generation and membrane potential disruption, further contributing to its cytotoxic effects in cancer cells . Additionally, GW5074 has been reported to inhibit the uptake of polyamines in pancreatic cancer cells, indicating its role in altering cellular metabolism .
The biological activity of GW5074 has been extensively studied, particularly its effects on cancer and neurodegenerative diseases. In colorectal cancer models, GW5074 has demonstrated synergistic cytotoxic effects when combined with other chemotherapeutic agents like sorafenib, significantly enhancing their efficacy . Furthermore, GW5074 has shown promise in increasing microglial phagocytic activity, suggesting potential therapeutic benefits for Alzheimer's disease by enhancing amyloid-beta clearance . Its neuroprotective properties have also been noted in various neuronal cell types, where it mitigates neurotoxin-induced apoptosis .
GW5074 stands out due to its selective inhibition of C-RAF with minimal effects on other kinases, providing a targeted approach that may reduce side effects associated with broader-spectrum inhibitors like sorafenib and regorafenib .
Interaction studies have highlighted GW5074's capacity to enhance the efficacy of other drugs. For instance, when used alongside sorafenib, it significantly reduces the effective dosage required for tumor suppression in colorectal cancer models . Furthermore, studies indicate that GW5074 interacts with key signaling molecules involved in apoptosis and cell survival pathways, thereby influencing cellular responses to stressors and therapeutic agents .








